Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate
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Overview
Description
Ethyl 2-(aminomethyl)spiro[34]octane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in functional groups.
Spirocyclic oxindoles: These compounds also feature a spiro carbon but have different ring systems and applications.
Uniqueness
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a compound belonging to the Mannich base class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other therapeutic implications.
Overview of Mannich Bases
Mannich bases are formed through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. These compounds are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The structure-activity relationship (SAR) of Mannich bases indicates that modifications can significantly influence their biological efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various Mannich bases. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa (cervical) | TBD | Induction of apoptosis via caspase activation |
Similar Mannich Base | HepG2 (liver) | TBD | Cell cycle arrest and apoptosis |
Similar Mannich Base | A549 (lung) | TBD | ROS generation and mitochondrial dysfunction |
The mechanisms of action typically involve the induction of apoptosis through pathways that include the activation of caspases and alterations in mitochondrial membrane potential. For example, compounds have been shown to increase intracellular calcium levels and reactive oxygen species (ROS), leading to cell death in a concentration-dependent manner .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that Mannich bases possess significant antibacterial and antifungal properties:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus (Gram-positive) | Inhibition observed | |
Escherichia coli (Gram-negative) | Moderate inhibition | |
Candida albicans (fungi) | Effective against strains |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that similar spiro compounds exhibited significant cytotoxicity against human leukemia cells. The research indicated that these compounds could induce apoptosis by increasing caspase-3 activity and modulating the expression of Bcl-2 family proteins .
- Antiparasitic Activity : Another investigation into diazaspiro[3.4]octane derivatives revealed activity against multiple stages of Plasmodium falciparum, the causative agent of malaria. This highlights the potential for these compounds in treating parasitic infections .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-10(14)12(9-13)7-11(8-12)5-3-4-6-11/h2-9,13H2,1H3 |
InChI Key |
YXGUDWIRHFXJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCCC2)CN |
Origin of Product |
United States |
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